Home > Products > Screening Compounds P1520 > N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 899213-22-0

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3151471
CAS Number: 899213-22-0
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides

Compound Description: This series encompasses several new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, designated as 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, and 4j . These compounds were synthesized and characterized using various spectroscopic techniques including ¹H and ¹³C NMR, IR, and MS spectra, as well as CHN analyses and x-ray diffraction crystallography . The research primarily focuses on their molecular conformation and packing, which is stabilized by intermolecular and intramolecular hydrogen bonds .

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound, denoted as 4, was unexpectedly synthesized through a ring closure reaction of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) upon exposure to sulfuric acid . The crystal structure of this compound was analyzed, and it was found to exhibit antimicrobial activity, comparable to ampicillin and vancomycin against both Listeria monocytogenes and Escherichia coli .

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound Description: This series encompasses a collection of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by reaction with various amines . These compounds were characterized using IR, ¹H NMR, and mass spectral data .

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Ligand

Compound Description: This compound, in its anionic form (Na⁺L⁻), serves as a ligand in the synthesis of two new d¹⁰ metal supramolecular metal–organic frameworks (SMOFs), specifically with Zn(II) and Cd(II) . These SMOFs exhibit ionic conductivity and porosity, and intriguingly, they demonstrate luminescence despite the non-emitting nature of the ligand itself .

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

Compound Description: FTIDC is a highly potent and selective allosteric antagonist for the metabotropic glutamate receptor 1 (mGluR1) . It exhibits a noncompetitive mode of inhibition, lacks agonistic or modulatory activity towards other mGluR subtypes (mGluR2, 4, 6, 7, 8), and does not displace [³H]l-quisqualate binding, confirming its allosteric nature . Research suggests its activity involves transmembrane domains 4 to 7 of mGluR1 . Notably, FTIDC also displays oral activity and consistent antagonistic activity across human, mouse, and rat mGluR1, making it a valuable tool for studying mGluR1 functions .

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

Compound Description: This compound was synthesized and its crystal structure determined by single-crystal X-ray diffraction . The study analyzes its molecular conformation and the influence of intramolecular and intermolecular hydrogen bonds on its structural stability .

1-Aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides

Compound Description: This research describes a one-pot multicomponent synthesis protocol for creating combinatorial libraries of 1-(R¹-phenyl)-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides . The methodology utilizes readily available azides, amines, and diketene as starting materials and proceeds with high yields in a short time frame, making it well-suited for combinatorial chemistry approaches .

Relevance: This broader class of 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides directly encompasses N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The study emphasizes the synthetic accessibility and potential for structural diversity of this chemical class through variations in the aryl (R¹) and amine (R²) substituents .

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: The crystal structure of this compound was determined, revealing two crystallographically independent molecules in the asymmetric unit . The research focuses on analyzing its molecular geometry, bond lengths, and intermolecular interactions, particularly C-H⋯N hydrogen bonds and C-H⋯π interactions .

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: The crystal structure of this compound was analyzed, revealing a twist in the molecule due to the dihedral angles between the central pyrazole ring and adjacent thiazole and triazole rings . The study focuses on analyzing its molecular conformation and the various intermolecular interactions contributing to its crystal packing .

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(Trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

Compound Description: This research investigates the chiral discrimination of this compound and its enantiomer on an amylose tris-3,5-dimethylphenyl carbamate stationary phase . The study highlights the role of hydrogen bonds and inclusion interactions in enantioselective separation, and explores the influence of temperature on these interactions .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: The crystal structure of this compound was analyzed, revealing an envelope conformation of the pyrazole ring and a twist in the molecule due to the dihedral angles between the pyrazole, triazole, and attached benzene rings . The study focuses on its molecular conformation and the intermolecular interactions contributing to its crystal packing .

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: The crystal structure of this compound was analyzed, revealing a near coplanarity of the chalcone residue with the triazole ring . The study focuses on its molecular conformation, the E configuration about the C=C bond, and the intermolecular interactions, including π-π stacking and C-H⋯N and C-H⋯π interactions, contributing to its crystal packing .

(E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Derivatives

Compound Description: This research describes the synthesis and characterization of a novel series of 1,2,3-triazole-hydrazone derivatives incorporating a 3,4-dimethoxy pyridine ring nucleus . These derivatives were synthesized utilizing 2-(chloromethyl)-3,4-dimethoxypyridine, 4-ethynylbenzaldehyde, and various benzohydrazides . The synthesized compounds were evaluated for their antimicrobial activity against a panel of bacterial and fungal pathogens, with some exhibiting moderate antibacterial activity and others showing promising antifungal activity .

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA was identified as a “research chemical” marketed as AZ-037, but misidentified, as the intended compound was (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide . The pyrazole core in 3,5-AB-CHMFUPPYCA represents a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA . The study synthesized and characterized both 3,5-AB-CHMFUPPYCA and its regioisomer 5,3-AB-CHMFUPPYCA using specific routes, allowing for differentiation and identification . A chlorine-containing byproduct, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, was also observed during the synthesis of 3,5-AB-CHMFUPPYCA . The in vitro phase I metabolism of both 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA was investigated using pooled human liver microsomes, revealing similar metabolic patterns dominated by cyclohexylmethyl side chain oxidation . Thermal stability assessment under smoking conditions showed pyrolytic cleavage of the amide bond, leading to heat-induced degradation products also detected during metabolism, potentially impacting in vivo metabolic profiles .

N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide)

Compound Description: Thirteen novel bis-1,2,3-triazole derivatives, represented by the general structure N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide), were synthesized through copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition . These compounds were characterized using ¹H-NMR, infrared, elemental analysis, and mass spectral studies . The synthesized compounds were evaluated for their antioxidant, antibacterial, and DNA-cleavage activities . Some exhibited good to excellent antioxidant activity compared to Trolox and ascorbic acid, excellent to moderate antibacterial activity compared to streptomycin, and partial to complete DNA cleavage activity .

(1″R,2″S,3R)-2″-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-5-methyl-1″-(ferrocin-2-yl)-1″,2″,5″,6″,7″,7a″-hexahydrospiro[indoline-3,3″-pyrrolizin]-2-one

Compound Description: This novel heterocyclic hybrid, incorporating ferrocene and triazole motifs within a spirooxindole system, was synthesized using a [3 + 2] cycloaddition reaction protocol . Its structure was confirmed through FTIR, NMR spectroscopy, and X-ray crystallography, revealing a triclinic crystal system and P-1 space group . The study also utilized Hirshfeld analysis to analyze molecular packing and an AIM study to investigate Fe-C interactions, finding predominantly covalent character in these bonds .

1,4,5-Trisubstituted 1,2,3-Triazoles

Compound Description: This research explores the use of 1,4,5-trisubstituted 1,2,3-triazoles in the synthesis of bi- and polynuclear heterocyclic compounds . Specifically, the study utilizes cyclocondensation reactions of 5-amino-1-aryl(hetaryl)-1,2,3-triazole-4-carboxamides and heterocyclic α-monobromo-substituted ketones with various nucleophiles to build diverse heterocyclic assemblies . These assemblies combine triazole, thiazole, and imidazo[1,2-a]pyridine fragments, potentially leading to new compounds with diverse biological activities .

1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

Compound Description: QTC-4-MeOBnE is a compound that was investigated for its potential therapeutic benefits in a mouse model of scopolamine-induced memory impairment, a model relevant to Alzheimer's disease . The study found that QTC-4-MeOBnE effectively rescued scopolamine-induced memory deficits . The proposed mechanism involves multiple pathways, including reducing oxidative stress, enhancing neuronal plasticity, reducing neuronal vulnerability, and inhibiting apoptosis . QTC-4-MeOBnE's effects were associated with increased antioxidant enzyme activity, reduced lipid peroxidation, increased Nrf2 expression, decreased acetylcholinesterase activity, reduced glycogen synthase kinase-3β levels, and increased brain-derived neurotrophic factor and Bcl-2 expression levels . These findings suggest a promising therapeutic potential of QTC-4-MeOBnE in Alzheimer's disease and related dementing disorders .

Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands

Compound Description: A series of luminescent platinum(II) complexes, represented as [Pt(N∧C∧C)(L)], were synthesized and characterized, where N∧C∧C is a terdentate ligand derived from cycloplatination of either 2-(3,5-diphenoxyphenyl)pyridine or 2-(4,4″-dimethyl-[1,1′:3′,1″-terphenyl]-5′-yl)pyridine . L represents various monodentate ancillary ligands including γ-picoline, 4-pyridinecarboxaldehyde, PPh₃, n-butyl or 2,6-dimethylphenyl isocyanide, CO, or N-heterocyclic carbenes (1-butyl-3-methylimidazol-2-ylidene or 4-butyl-3-methyl-1-phenyl-1H-1,2,3-triazol-5-ylidene) . The study investigates the complexes' stability, supramolecular structures, and luminescent properties, finding that those bearing CO, isocyanides, or carbenes exhibit higher stability in solution . The solid-state structures are influenced by the ancillary ligand, and the complexes show efficient emissions from ³ILCT/MLCT or ³ILCT/MLCT/LLCT excited states . The formation of excimers and emissive aggregates is also observed, leading to red-shifted emissions .

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a) and [l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

Compound Description: Both compounds 9a and 16a were synthesized using regioselective pyridine metallation chemistry and were found to exhibit NK-1 antagonist activity .

N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 is a selective inhibitor of the Orai1 store-operated Ca²⁺ channel [, , , , , ]. Studies have shown that it effectively reduces store-operated Ca²⁺ entry and inhibits cellular processes regulated by this pathway, including proliferation, apoptosis resistance, migration, and excessive calcineurin activity [, ]. BTP2 has also demonstrated protective effects against pulmonary hypertension in experimental rat models . Further research suggests that BTP2 reduces the duration of VEGF-elicited Ca²⁺ oscillatory signals in ECFCs, inhibits VEGF-induced ECFC proliferation and tubulogenesis, and impairs NF-κB activation by VEGF . Additionally, BTP2 has been shown to impair PB-EPC proliferation by blocking SOCE . These findings highlight the potential therapeutic relevance of BTP2 in targeting Orai1-mediated Ca²⁺ signaling in various pathological conditions.

Relevance: While BTP2 is structurally distinct from N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, its function as an Orai1 inhibitor is relevant because Orai1 activation is modulated by store-operated calcium entry (SOCE) [, , , ]. SOCE, in turn, is a key player in cellular Ca²⁺ homeostasis, a process potentially influenced by compounds like N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its related derivatives [, , , ]. Understanding the interplay between SOCE and compounds with potential Ca²⁺-modulating properties may provide insights into their broader biological effects.

1,6-Dihydro-8-azapurine-2-thiones and Related Triazoles

Compound Description: This research focuses on the synthesis and properties of N-alkyl-1,6-dihydro-8-azapurine-2-thiones, which are analogous to 8-azapurines []. The study describes the preparation of 1,6-dihydro-7-(and 8-)methyl-

Sources and Classification

The compound is classified as a 1,2,3-triazole derivative and is often synthesized for research applications in organic chemistry and medicinal research. It has been referenced in various scientific studies for its potential as a therapeutic agent and its utility in synthetic methodologies .

Synthesis Analysis

The synthesis of N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One prominent method is the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This approach allows for the efficient formation of triazole rings from readily available azides and alkynes.

Key Steps in Synthesis

  1. Formation of Azide and Alkyne: The synthesis begins with the preparation of an azide from an appropriate amine derivative and sodium azide.
  2. Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
  3. Carboxamide Formation: Finally, the triazole is functionalized to introduce the carboxamide group through reaction with an acylating agent like acetic anhydride or chloroacetyl chloride.

The reactions are typically performed under controlled conditions, such as temperature and solvent choice (often DMF or DMSO), to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide features:

  • A triazole ring characterized by three nitrogen atoms and two carbon atoms.
  • Substituents: The presence of a 3,5-dimethylphenyl group and a 2-fluorophenyl group enhances the compound's lipophilicity and potential biological activity.

Structural Data

  • Bond Lengths: Average bond lengths within the triazole ring are consistent with typical values observed in similar compounds (C=C ~ 1.368 Å; N=N ~ 1.304 Å).
  • Angles: The N–N–N angle in the triazole ring is approximately 104.7°, indicative of its planar structure .
Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Substitution Reactions: The fluorine atom on the phenyl ring can facilitate nucleophilic substitution reactions due to its electronegative nature.

These reactions can be leveraged in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with novel properties .

Mechanism of Action

The mechanism of action for compounds like N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide often involves interaction with specific biological targets:

  • Enzyme Inhibition: Studies suggest that similar triazole compounds may inhibit enzymes such as α-glucosidase or other targets involved in metabolic pathways.

Interaction Studies

Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, which may explain their inhibitory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include:

  • Melting Point: Typically ranges around 150–160 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Spectroscopic Data

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity .

Applications

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific applications:

  • Medicinal Chemistry: Potential use as an antitumor or antimicrobial agent due to its ability to inhibit specific enzymes.
  • Fluorescent Probes: Its structural features may allow it to function as a fluorescent probe in biochemical assays.

Research Implications

The compound's unique properties make it suitable for further research into its efficacy against various diseases and its role in synthetic organic chemistry .

Properties

CAS Number

899213-22-0

Product Name

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide

Molecular Formula

C18H17FN4O

Molecular Weight

324.359

InChI

InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24)

InChI Key

ARBCPQLWUQUBNB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.